1-(4-(Trifluoromethoxy)phenyl)thiourea

Medicinal Chemistry Lipophilicity SAR

1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1) is a 1,3-disubstituted thiourea derivative featuring a para-trifluoromethoxy (-OCF3) substituent on the phenyl ring. This compound is classified as an organosulfur building block with a molecular weight of 236.22 g/mol, a predicted melting point of 138–140 °C, and a computed XLogP3 of 2.6, indicating moderate lipophilicity.

Molecular Formula C8H7F3N2OS
Molecular Weight 236.22 g/mol
CAS No. 142229-74-1
Cat. No. B107697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Trifluoromethoxy)phenyl)thiourea
CAS142229-74-1
SynonymsN-[4-(Trifluoromethoxy)phenyl]thiourea;  (4-Trifluoromethoxyphenyl)thiourea
Molecular FormulaC8H7F3N2OS
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)OC(F)(F)F
InChIInChI=1S/C8H7F3N2OS/c9-8(10,11)14-6-3-1-5(2-4-6)13-7(12)15/h1-4H,(H3,12,13,15)
InChIKeyUCOXNOVULREFCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile & Core Applications


1-(4-(Trifluoromethoxy)phenyl)thiourea (CAS 142229-74-1) is a 1,3-disubstituted thiourea derivative featuring a para-trifluoromethoxy (-OCF3) substituent on the phenyl ring. This compound is classified as an organosulfur building block with a molecular weight of 236.22 g/mol, a predicted melting point of 138–140 °C, and a computed XLogP3 of 2.6, indicating moderate lipophilicity [1]. Its primary documented roles include serving as a reference standard for Riluzole impurity profiling and as a synthetic precursor to sphingosine kinase inhibitors . These defined applications, coupled with the distinct electronic and steric contributions of the -OCF3 group, position this compound as a targeted research tool rather than a generic thiourea intermediate.

Impurity Standard Designated Riluzole impurity reference for analytical method validation and QC
Kinase Inhibitor Synthesis Building block for 2-aminothiazole sphingosine kinase inhibitor programs
Organocatalysis Electron-deficient arylthiourea scaffold for H-bond donor catalyst development

Why In-Class Analogs Cannot Substitute


Substituting 1-(4-(trifluoromethoxy)phenyl)thiourea with an alternative thiourea derivative, such as phenylthiourea or a trifluoromethyl-substituted analog, will alter critical physicochemical and application-specific properties. The -OCF3 group confers a distinct lipophilicity profile (XLogP3 = 2.6) compared to the unsubstituted phenylthiourea (XLogP3 = 0.56) [1], directly impacting membrane permeability, solubility, and analytical retention behavior. Furthermore, this compound holds a unique regulatory identity as a characterized impurity of Riluzole, requiring its use for accurate analytical method validation and quality control . Generic substitution with a different thiourea would not only yield divergent biological data but also fail to meet pharmacopeial traceability requirements for impurity profiling, underscoring the necessity of sourcing this precise chemical entity.

Lipophilicity-Dependent Behavior
The -OCF3 group confers significantly higher lipophilicity than unsubstituted phenylthiourea, altering membrane partitioning and chromatographic retention.
Regulatory Traceability Gap
Only this precise entity is recognized as Riluzole Impurity 3/10; generic thioureas lack pharmacopeial identity for impurity profiling.
Synthetic Scaffold Divergence
Replacing the 4-OCF3 aryl moiety yields structurally distinct final compounds, breaking SAR continuity in kinase inhibitor lead series.

Quantifiable Differentiation Evidence


Enhanced Lipophilicity vs. Unsubstituted Phenylthiourea

1-(4-(Trifluoromethoxy)phenyl)thiourea exhibits a computed XLogP3 of 2.6, which is markedly higher than the XLogP3 of 0.56 reported for the unsubstituted phenylthiourea [1][2]. This 4.6-fold increase in calculated lipophilicity is attributed to the electron-withdrawing and hydrophobic nature of the trifluoromethoxy group. A structurally related analog, 3-(trifluoromethyl)phenylthiourea, possesses a LogP of 3.13, indicating that the -OCF3 group provides a moderate lipophilicity profile distinct from both unsubstituted and -CF3-substituted thioureas .

Lipophilicity shift
Reported
XLogP3 2.6 (target) vs. 0.56 (phenylthiourea); 4.6× higher; vs. 3.13 (3-CF₃ analog) — computed values
Reported lipophilicity context for membrane-interaction studies
Interpret within computed logP limitations
Medicinal Chemistry Lipophilicity SAR

Riluzole Impurity Reference Standard

1-(4-(Trifluoromethoxy)phenyl)thiourea is a fully characterized reference standard specifically designated for analytical method development and validation (AMV) and quality control (QC) applications related to Riluzole API . This compound corresponds to Riluzole Impurity 3 (or Impurity 10) and is required for traceability against USP or EP pharmacopeial standards . In contrast, generic thioureas such as phenylthiourea lack this regulatory-defined identity and are not suitable for establishing system suitability or quantifying this specific process-related impurity.

Impurity standard identity
Data to verify
Designated as Riluzole Impurity 3/10 reference standard; generic phenylthiourea not applicable for this role
Supports Riluzole impurity method validation and traceability
Verify lot-specific certification with supplier
Pharmaceutical Analysis Quality Control Impurity Profiling

Sphingosine Kinase Inhibitor Precursor

1-(4-(Trifluoromethoxy)phenyl)thiourea is employed as a key reagent in the synthesis of 2-aminothiazole derivatives, which are established sphingosine kinase inhibitors with anticancer and anti-inflammatory activities . While many thioureas can serve as building blocks, this specific aryl thiourea introduces the 4-trifluoromethoxy phenyl moiety into the final inhibitor scaffold, directly influencing target binding affinity. Unsubstituted phenylthiourea or alkyl thioureas would generate structurally divergent analogs with potentially altered kinase selectivity profiles.

Synthetic application
Data to verify
Reagent for 2-aminothiazole synthesis; introduces 4-OCF₃ pharmacophore into kinase inhibitor scaffold
Maintains SAR continuity in sphingosine kinase inhibitor programs
Confirm synthetic utility and purity before use
Medicinal Chemistry Kinase Inhibition Cancer Research

Hydrogen-Bond Organocatalysis Potential

Thiourea derivatives are well-established as dual hydrogen-bond donors in organocatalysis, capable of activating electrophiles and stabilizing transition states in a variety of asymmetric transformations [1]. The presence of the electron-withdrawing -OCF3 group on the phenyl ring of 1-(4-(trifluoromethoxy)phenyl)thiourea is predicted to enhance the acidity of the thiourea N-H protons compared to unsubstituted phenylthiourea, thereby strengthening hydrogen-bonding interactions with Lewis-basic substrates . While direct catalytic rate or enantioselectivity data for this specific compound are not available in the open literature, this electronic tuning principle is well-documented in the class of arylthiourea organocatalysts.

Organocatalysis potential
Class-level inference
Predicted enhanced N-H acidity via electron-withdrawing -OCF₃; not directly measured for this compound
May support H-bond organocatalyst development studies
Catalytic activity requires experimental validation
Organocatalysis Asymmetric Synthesis H-Bond Donor

Targeted Application Scenarios


Riluzole Impurity Reference Standard for QC

This compound is essential for analytical laboratories performing method development, validation, or routine quality control for Riluzole drug substance or drug product. Its defined identity as Riluzole Impurity 3/10 allows for accurate system suitability testing, impurity quantification, and compliance with USP/EP monograph requirements . Procurement of this precise reference standard ensures traceability and reliability of analytical data in regulatory submissions.

Building Block for Sphingosine Kinase Inhibitors

As a reagent for the construction of 2-aminothiazole-based sphingosine kinase inhibitors, this compound is employed in synthetic routes targeting anticancer and anti-inflammatory agents . Its use directly installs the 4-trifluoromethoxyphenyl pharmacophore, a moiety known to influence kinase binding. Sourcing this specific thiourea is critical for maintaining the integrity of structure-activity relationship (SAR) studies within this inhibitor class.

Electron-Deficient Arylthiourea Organocatalyst Development

Researchers in asymmetric synthesis can utilize this compound to explore the impact of the -OCF3 group on hydrogen-bonding catalysis. The electron-withdrawing nature of the trifluoromethoxy substituent is anticipated to increase N-H acidity relative to phenylthiourea, potentially enhancing catalytic activity in dual H-bond donor activation modes . This compound serves as a promising scaffold for catalyst optimization campaigns.

Lipophilicity & Electronic Modulation in SAR Studies

In programs aimed at optimizing the pharmacokinetic or pharmacodynamic profile of thiourea-containing leads, this compound offers a well-defined point of comparison for evaluating the effect of the -OCF3 group. Its computed XLogP3 of 2.6 provides a substantial increase in lipophilicity compared to unsubstituted phenylthiourea (0.56) while remaining less lipophilic than -CF3 analogs (~3.1) [1][2]. This enables fine-tuning of membrane permeability and solubility in lead optimization.

Application
Selection Property
Validation Focus
Riluzole impurity reference standard
Designated Impurity 3/10 identity
Pharmacopeial method traceability
Sphingosine kinase inhibitor synthesis
4-OCF₃ pharmacophore installation
SAR continuity and kinase inhibition assays
Asymmetric organocatalysis research
Electron-deficient thiourea scaffold
H-bond donor acidity enhancement
Lipophilicity modulation in SAR studies
XLogP3 2.6 vs. 0.56 (phenylthiourea)
Membrane permeability and solubility profiling

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